The Structure and Application of Maltoheptaose Hydrate: A Technical Guide for Researchers
The Structure and Application of Maltoheptaose Hydrate: A Technical Guide for Researchers
Maltoheptaose (B131047) hydrate (B1144303), a linear oligosaccharide, is emerging as a valuable tool in biochemical research and pharmaceutical sciences. Comprising seven glucose units linked by α-(1→4) glycosidic bonds, its unique structural properties and biocompatibility make it a subject of increasing interest, particularly in the field of targeted drug delivery. This technical guide provides an in-depth exploration of the structure of maltoheptaose hydrate, relevant experimental methodologies for its characterization, and its application in advanced drug delivery systems.
Core Structural and Physicochemical Properties
Maltoheptaose is a maltooligosaccharide that can exist in both anhydrous and hydrated forms. The hydrate form incorporates water molecules into its structure. While the exact number of water molecules can vary, a common form is a monohydrate.[1] The fundamental structure consists of a chain of seven D-glucose units.
Chemical and Physical Data
The key quantitative data for maltoheptaose and its hydrate are summarized in the table below for easy comparison.
| Property | Maltoheptaose (Anhydrous) | Maltoheptaose Hydrate |
| Chemical Formula | C42H72O36 | C42H72O36 · H2O (or C42H74O37 for the monohydrate)[1] |
| Molecular Weight | 1153.00 g/mol [2][3][4] | ~1171.0 g/mol (for the monohydrate)[1] |
| CAS Number | 34620-78-5[2][3][4] | 207511-07-7[1] |
| Appearance | White to off-white powder, needles, and/or chunks | Not explicitly specified, but expected to be a white solid |
| Solubility | Soluble in water | Soluble in water |
Structural Confirmation
The precise arrangement of the glucose units in maltoheptaose has been confirmed through various analytical techniques, including X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray diffraction studies of maltoheptaose complexed with enzymes like glycogen (B147801) phosphorylase have revealed a left-handed helical conformation in its hydrated state, with approximately 6.5 glucose residues per turn.[5] This helical structure is stabilized by hydrogen bonds, including those involving water molecules.
Experimental Protocols
Determination of α-Amylase Activity using a Maltoheptaose-Derived Substrate
Maltoheptaose and its derivatives are common substrates for assaying the activity of α-amylase, an enzyme that hydrolyzes α-bonds of large α-linked polysaccharides. A widely used method involves a chromogenic substrate, such as p-nitrophenyl maltoheptaoside (PNP-G7).
Principle:
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α-amylase cleaves the α-(1→4) glycosidic bonds of PNP-G7.
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This cleavage generates smaller oligosaccharide fragments containing the p-nitrophenyl group.
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A second enzyme, α-glucosidase, present in excess, rapidly hydrolyzes these fragments to release p-nitrophenol.
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The amount of released p-nitrophenol, which is yellow under alkaline conditions, is measured spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is directly proportional to the α-amylase activity.
Materials:
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PNP-G7 substrate solution
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α-Glucosidase
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Assay buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.2)
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Stop solution (e.g., sodium carbonate or Tris buffer, pH > 10)
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Spectrophotometer capable of reading at 405 nm
-
Thermostatted water bath or incubator
Procedure:
-
Prepare a reaction mixture containing the PNP-G7 substrate and α-glucosidase in the assay buffer.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the α-amylase sample to the reaction mixture.
-
Incubate for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the solution at 405 nm.
-
Calculate the α-amylase activity based on a standard curve of p-nitrophenol or using the molar extinction coefficient of p-nitrophenol.
Structural Elucidation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of maltoheptaose and investigating its conformation in solution.
Principle:
The chemical shifts and coupling constants of the protons in the glucose units provide information about their chemical environment and spatial arrangement. The anomeric protons (H-1) are particularly informative as their chemical shifts are sensitive to the glycosidic linkage and the conformation of the sugar rings.
Sample Preparation:
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Dissolve a known concentration of maltoheptaose hydrate in deuterium (B1214612) oxide (D₂O).
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Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.
-
Transfer the solution to an NMR tube.
Data Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the proton chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1 second.
Data Analysis:
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Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
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Integrate the signals to determine the relative number of protons.
-
Assign the resonances to specific protons in the maltoheptaose structure based on their chemical shifts, coupling constants, and comparison with literature data. The anomeric proton signals typically appear in the downfield region (around 5.4 ppm for the α-anomer and 4.6 ppm for the β-anomer of the reducing end).
Application in Targeted Drug Delivery
A significant application of maltoheptaose in the pharmaceutical sciences is its use as a targeting ligand for drug delivery systems, particularly for cancer and infectious diseases.[6][7][8]
Mechanism of a Maltoheptaose-Based Nanoparticle Drug Delivery System
Many cancer cells and certain bacteria exhibit an increased metabolic rate and overexpress glucose transporters (GLUTs) on their cell surface to meet their high energy demands.[6] Maltoheptaose, being a glucose polymer, can be recognized and taken up by these transporters. By functionalizing nanoparticles carrying a therapeutic agent with maltoheptaose, the drug can be selectively delivered to these target cells.
The general workflow for this targeted delivery is depicted in the following diagram:
Experimental Workflow for Assessing Targeted Nanoparticle Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effectiveness of a maltoheptaose-functionalized nanoparticle drug delivery system.
Conclusion
Maltoheptaose hydrate is a well-defined oligosaccharide with a structure that is amenable to detailed characterization by modern analytical techniques. Its significance extends beyond fundamental carbohydrate chemistry into the realm of pharmaceutical sciences, where it serves as a promising targeting moiety for the development of advanced drug delivery systems. The ability of maltoheptaose to facilitate the selective uptake of therapeutic nanoparticles into cancer cells and bacteria opens up new avenues for improving the efficacy and reducing the side effects of various treatments. Further research into the interactions of maltoheptaose-functionalized systems with biological membranes and transporters will undoubtedly lead to the design of even more sophisticated and effective targeted therapies.
References
- 1. Maltoheptaose hydrate 90 | C42H74O37 | CID 16211831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Maltoheptaose | C42H72O36 | CID 169622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. scholarworks.umt.edu [scholarworks.umt.edu]
- 6. Design and Characterization of Maltoheptaose-b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maltoheptaose-Presenting Nanoscale Glycoliposomes for the Delivery of Rifampicin to E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Characterization of Maltoheptaose- b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
